ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate
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Overview
Description
Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is a complex organic compound that features a pyrrolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl and Phenyl Groups: These groups are introduced through substitution reactions using suitable reagents.
Attachment of the Sulfanyl Group: This step involves the reaction of the intermediate with a thiol reagent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate can be compared with other similar compounds, such as:
- Ethyl 2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
- 4-Ethyl 2-methyl 5-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetylamino-3-methyl-2,4-thiophenedicarboxylate
These compounds share similar core structures but differ in their substituents and functional groups, which can lead to differences in their chemical properties and biological activities
Properties
Molecular Formula |
C23H20FN3O2S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylpropanoate |
InChI |
InChI=1S/C23H20FN3O2S/c1-3-29-23(28)15(2)30-22-20-19(16-7-5-4-6-8-16)13-27(21(20)25-14-26-22)18-11-9-17(24)10-12-18/h4-15H,3H2,1-2H3 |
InChI Key |
ZXZLRQJBELRYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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